
Fosnetupitant chloride
概要
説明
フォスネトピタント塩酸塩は、主に化学療法による悪心・嘔吐の治療に使用される薬剤です。これはネトピタントのプロドラッグであり、つまり体内で代謝されて活性薬物であるネトピタントを生成します。 この化合物は、多くの場合、パロノセトロン塩酸塩と組み合わせて使用され、静脈内投与用に配合されています .
準備方法
合成経路と反応条件
フォスネトピタント塩酸塩の合成は、前駆体であるネトピタントから始まり、いくつかの段階で行われます。このプロセスは、通常、水溶性を高めるためのリン酸化を含み、これにより静脈内投与に適したものとなります。 温度、pH、溶媒などの特定の反応条件は、最終製品の安定性と純度を確保するために慎重に制御されます .
工業生産方法
フォスネトピタント塩酸塩の工業生産は、一貫性と品質を確保するために、医薬品製造品質管理(GMP)に従って行われます。このプロセスには、大規模な化学合成、精製、および製剤化の段階が含まれます。 高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して、生産プロセス全体を通じて化合物の品質と純度を監視します .
化学反応の分析
Hydrolysis to Netupitant
Fosnetupitant undergoes rapid enzymatic dephosphorylation in vivo via phosphatases to form its active metabolite, netupitant. This hydrolysis occurs at the phosphate ester bond (Figure 1), resulting in the release of netupitant, which exhibits potent neurokinin-1 (NK₁) receptor antagonism .
Key Data:
- Conversion Rate: Fosnetupitant’s half-life is 0.6 hours, while netupitant has a prolonged half-life of ~70 hours due to slow hepatic metabolism .
- Enzymatic Pathway: Alkaline phosphatases in blood and tissues catalyze the reaction, ensuring nearly quantitative conversion within 30 minutes post-administration .
Forced Degradation Studies
Forced degradation experiments under ICH guidelines reveal fosnetupitant’s stability under various stress conditions (Table 1) .
Table 1: Degradation Profile of Fosnetupitant Under Stress Conditions
Condition | Fosnetupitant Degradation (%) | Netupitant Degradation (%) | Major Degradants Identified |
---|---|---|---|
Acid (1N HCl, 65°C, 8 h) | 9.53 | 9.98 | Unidentified polar compounds |
Base (1N NaOH, 60°C, 10 h) | 9.05 | 8.44 | Oxidized derivatives |
Oxidative (3% H₂O₂, 5 h) | 10.06 | 9.30 | Hydroperoxides |
Thermal (85°C, 30 h) | 8.85 | 8.18 | Thermal decomposition products |
UV Light (30 h) | 6.19 | 7.04 | Photolytic cleavage products |
Findings:
- Fosnetupitant demonstrates robust stability, with ≤10% degradation across all conditions .
- Degradants do not co-elute with fosnetupitant or palonosetron in UPLC analyses, confirming method specificity .
Metabolic Reactions
Netupitant, the active metabolite, undergoes hepatic metabolism primarily via CYP3A4/5 isozymes, yielding three minor active metabolites (M1, M2, M3) .
Key Pathways:
- Oxidation: CYP3A4-mediated hydroxylation of the trifluoromethylphenyl group.
- N-Demethylation: Cleavage of the methylpiperazine moiety .
- Excretion: >85% of metabolites are eliminated via biliary routes, with minimal renal excretion .
Drug Interactions:
Netupitant inhibits CYP3A4, necessitating caution with co-administered drugs like dexamethasone or midazolam .
Stability in Formulations
Lyophilized fosnetupitant formulations maintain stability when stored at 2–8°C, with reconstituted solutions stable for 24 hours at room temperature .
Critical Factors:
- pH Sensitivity: Optimal stability at pH 6.5–7.5; degradation accelerates in acidic (pH < 4) or alkaline (pH > 9) conditions .
- Excipients: Co-formulation with palonosetron requires precise pH adjustment to avoid precipitation .
Analytical Methods:
科学的研究の応用
Clinical Applications
Fosnetupitant chloride is primarily indicated for:
- Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV) : It is particularly effective in patients receiving cisplatin-based chemotherapy, which is known for its high emetogenic potential. Clinical studies have demonstrated that fosnetupitant significantly improves complete response rates compared to placebo .
Case Studies and Clinical Trials
-
Phase II Study :
- A randomized, double-blind study assessed the efficacy of fosnetupitant at doses of 81 mg and 235 mg combined with palonosetron and dexamethasone in Japanese patients undergoing cisplatin-based chemotherapy.
- Results showed a complete response rate of 76.8% for the 235 mg dose compared to 54.7% in the placebo group, indicating superior efficacy in preventing CINV .
-
Phase III Study :
- A head-to-head comparison between fosnetupitant and fosaprepitant (another NK1 antagonist) was conducted among patients receiving highly emetogenic chemotherapy.
- The study reported noninferiority of fosnetupitant with a complete response rate of 75.2% versus 71.0% for fosaprepitant, along with a lower incidence of injection site reactions .
Pharmacokinetics
Fosnetupitant is characterized by high plasma protein binding (approximately 92% at low concentrations) and significant distribution volume (296 ± 535 L). Its pharmacokinetic profile allows for effective dosing regimens that can be tailored based on patient needs .
Safety Profile
The safety data from clinical trials indicate that fosnetupitant has a favorable safety profile, with infusion site reactions occurring in less than 1% of patients across various studies. Commonly reported adverse effects include headache and fatigue, which are generally mild and manageable .
Summary Table of Clinical Findings
Study Type | Dose (mg) | Complete Response Rate (%) | Comparison Group | Notes |
---|---|---|---|---|
Phase II | 235 | 76.8 | Placebo (54.7) | Significant efficacy in CINV prevention |
Phase III | 235 | 75.2 | Fosaprepitant (71.0) | Demonstrated noninferiority |
作用機序
フォスネトピタント塩酸塩は、脳のニューロキニン-1(NK1)受容体を標的にして効果を発揮します。投与されると、ネトピタントに変換され、NK1受容体に結合して、悪心・嘔吐に関連する神経ペプチドであるサブスタンスPの作用を阻害します。 この遮断は、嘔吐反射の活性化を防ぎ、それによって化学療法による悪心・嘔吐の発生率を低下させます .
類似化合物との比較
類似化合物
アプレピタント: 同じ適応症に使用される別のNK1受容体拮抗薬です。
ロラピタント: 類似のメカニズムですが、半減期が長くなっています。
パロノセトロン: 多くの場合、フォスネトピタント塩酸塩と組み合わせて使用され、制吐効果を高めます.
独自性
フォスネトピタント塩酸塩は、プロドラッグとして製剤化されているため、水溶性を高め、静脈内投与を可能にするという独自の特徴を持っています。 この特性により、経口薬を服用できない患者に特に役立ちます .
生物活性
Fosnetupitant chloride is a prodrug that serves as a selective antagonist of the human substance P/neurokinin 1 (NK-1) receptors. It is primarily utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV), particularly in patients undergoing highly emetogenic chemotherapy regimens. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Fosnetupitant is converted into its active form, netupitant, upon administration. Netupitant selectively binds to NK-1 receptors in the central nervous system, inhibiting the action of substance P, a neuropeptide involved in the emetic response. By blocking these receptors, fosnetupitant effectively prevents both acute and delayed emesis associated with chemotherapy.
Pharmacokinetics
The pharmacokinetics of fosnetupitant reveal several key characteristics:
- Conversion to Active Form : Upon intravenous administration, fosnetupitant is rapidly converted to netupitant.
- Plasma Protein Binding : Fosnetupitant exhibits high plasma protein binding (92% at 1 μM and 95% at 10 μM) in humans.
- Metabolism : Netupitant is primarily metabolized by hepatic enzymes, particularly CYP3A4, with minimal renal excretion.
- Half-life : The elimination half-life of netupitant allows for prolonged receptor occupancy, which is crucial for effective CINV management.
Clinical Efficacy
Several clinical studies have assessed the efficacy of fosnetupitant in preventing CINV. A notable randomized, double-blind study evaluated its effectiveness in combination with palonosetron and dexamethasone among patients receiving cisplatin-based chemotherapy.
Study Findings
- Participants : 594 patients were randomized into three groups: placebo, fosnetupitant 81 mg, and fosnetupitant 235 mg.
- Complete Response (CR) Rates :
- Placebo: 54.7%
- Fosnetupitant 81 mg: 63.8%
- Fosnetupitant 235 mg: 76.8% (statistically superior to placebo with )
These results indicate that higher doses of fosnetupitant significantly enhance the prevention of both acute and delayed nausea and vomiting compared to placebo.
Treatment Group | CR Rate (%) | Adjusted Difference (%) | Statistical Significance |
---|---|---|---|
Placebo | 54.7 | - | - |
Fosnetupitant 81 mg | 63.8 | +9.1 | |
Fosnetupitant 235 mg | 76.8 | +22.0 |
Safety Profile
The safety profile of fosnetupitant has been evaluated in multiple studies:
- Adverse Events : The incidence of adverse events was comparable across all treatment groups, with infusion site reactions occurring in less than 1% of patients.
- Cardiovascular Effects : No significant cardiovascular effects were noted at therapeutic doses.
- CNS Effects : Fosnetupitant did not exhibit proconvulsant or anticonvulsant activity in animal studies.
Case Studies
A case study involving a patient receiving cisplatin-based chemotherapy demonstrated that administration of fosnetupitant significantly reduced the incidence of nausea during both the acute (0–24 hours) and delayed (24–120 hours) phases post-chemotherapy. The patient's quality of life improved markedly due to the effective control of CINV.
特性
CAS番号 |
1643757-72-5 |
---|---|
分子式 |
C31H37Cl2F6N4O5P |
分子量 |
761.5 g/mol |
IUPAC名 |
[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl dihydrogen phosphate;chloride;hydrochloride |
InChI |
InChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H |
InChIキー |
LBTQUZNIWCWBNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |
正規SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Fosnetupitant chloride, 08PNET |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。